Ethyl acetamidoacetate
Overview
Description
Synthesis Analysis
The synthesis of ethyl acetamidoacetate and related compounds often involves innovative methods to improve efficiency and yield. For instance, a study outlined a metal-free arylation protocol using hypervalent diaryliodonium salts under mild conditions, showcasing an efficient pathway to diversify the structural framework of ethyl acetamidoacetate derivatives (Monastyrskyi, Namelikonda, & Manetsch, 2015). Another approach involves the palladium-catalyzed synthesis of free-NH indole 2-acetamides from ethyl 3-(o-trifluoroacetamidoaryl)-1-propargylic carbonates, highlighting a versatile synthetic route for the modification of ethyl acetamidoacetate (Cacchi, Fabrizi, & Filisti, 2009).
Molecular Structure Analysis
The molecular structure of ethyl acetamidoacetate derivatives has been a subject of detailed investigation. Techniques such as electron diffraction and quantum chemical calculations have been employed to elucidate the conformational and structural details. Research demonstrates the intricate nature of acetyl methyl torsion in related compounds, providing insights into their molecular geometry and potential reactivity profiles (Kannengießer, Lach, Stahl, & Nguyen, 2015).
Chemical Reactions and Properties
Ethyl acetamidoacetate undergoes a variety of chemical reactions, showcasing its versatility. Studies have detailed reactions such as hydrolysis and hydroxyaminolysis yielding products like acetohydroxamic acid, indicative of its reactive nature and potential for further chemical manipulation (Notari, 1969). Additionally, the compound's ability to participate in complex formation reactions has been documented, providing a foundation for the synthesis of novel ethyl acetamidoacetate-based compounds with unique properties (Asghari, Tajbakhsh, & Taghipour, 2008).
Physical Properties Analysis
The physical properties of ethyl acetamidoacetate, such as melting points, boiling points, and solubility, are crucial for understanding its behavior in different environments and applications. Research involving the characterization of ethyl acetamidoacetate derivatives through spectral data and single crystal X-ray diffraction offers valuable information on these aspects (Iqbal et al., 2019).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-acetamidoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-10-6(9)4-7-5(2)8/h3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBDTBHJFINMSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172542 | |
Record name | Ethylaceturate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl acetamidoacetate | |
CAS RN |
1906-82-7 | |
Record name | Ethyl acetamidoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1906-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylaceturate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001906827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylaceturate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl N-acetylglycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.009 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is known about the conformational flexibility of ethyl acetamidoacetate?
A1: Ethyl acetamidoacetate exhibits conformational flexibility, adopting different shapes in space. Research using Fourier-transform microwave spectroscopy identified two primary conformers in a molecular beam. [] These conformers differ in the arrangement of their atoms around single bonds. One conformer exists in an all-trans configuration, belonging to the CS point group, while the higher-energy conformer has C1 symmetry. [] This flexibility is crucial as it influences the molecule's interactions and properties.
Q2: How was the conformational analysis of ethyl acetamidoacetate performed?
A2: Researchers utilized rotational spectroscopy in a molecular beam and advanced theoretical fitting procedures to analyze the conformational landscape of ethyl acetamidoacetate. [] Specifically, they measured the rotational spectra of two conformers using a Fourier-transform microwave spectrometer. [] The observed splittings in the spectrum, arising from the internal rotation of the acetyl methyl group, provided insights into the molecule's structure and energetics. [] By analyzing these spectral features, researchers determined the methyl group's orientation within each conformer, ultimately identifying the conformational forms and obtaining key parameters like torsional barriers. [] This approach provided valuable information about the molecule's preferred shapes and their relative energies.
Q3: Has ethyl acetamidoacetate been explored in heterogeneous catalysis?
A3: While ethyl acetamidoacetate itself hasn’t been widely studied as a catalyst, its derivatives have shown promise. For example, research highlights the use of biquaternary ammonium salts, which share structural similarities with ethyl acetamidoacetate, to immobilize copper nanoparticles on montmorillonite. [] This approach led to the development of a highly active and stable heterogeneous catalyst (Cu-Q-MMT) for synthesizing indole-2-carboxylic esters. []
Q4: What makes the Cu-Q-MMT catalyst significant?
A4: The Cu-Q-MMT catalyst demonstrates high activity and stability in catalyzing a cascade reaction to produce indole-2-carboxylic esters from ortho-bromobenzaldehydes and ethyl acetamidoacetate. [] Notably, it even facilitates reactions with typically less reactive chlorobenzaldehydes, highlighting its efficiency. [] The catalyst’s remarkable performance is attributed to the synergistic interplay between the biquaternary ammonium salts, copper nanoparticles, and the unique structure of montmorillonite. [] This research suggests the potential of designing novel catalysts inspired by the structure of ethyl acetamidoacetate and its derivatives.
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